3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring, substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, dimethylamine, and phenylhydrazine.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with dimethylamine to form 4-chlorobenzyl dimethylamine.
Cyclization: This intermediate undergoes cyclization with phenylhydrazine to form a hydrazone intermediate.
Purine Ring Formation: The hydrazone intermediate is then subjected to cyclization with formamide under acidic conditions to form the purine ring system.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the double bonds within the purine ring system.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and interfere with DNA replication makes it a promising candidate for cancer therapy.
Industry
Industrially, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique substitution pattern, which imparts distinct biological activities. Unlike caffeine and theophylline, which primarily act as central nervous system stimulants, this compound exhibits more diverse pharmacological properties, including potential anticancer activity.
Properties
CAS No. |
847246-17-7 |
---|---|
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
OLHLETFTIZYCAC-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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